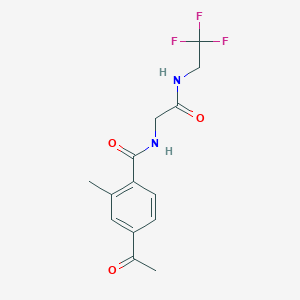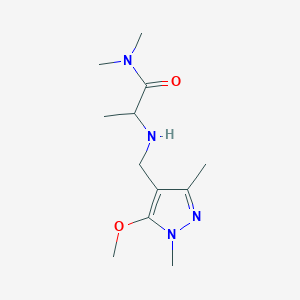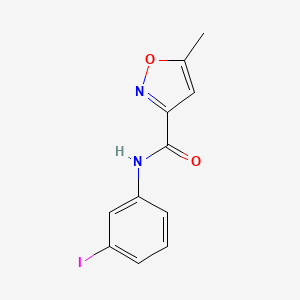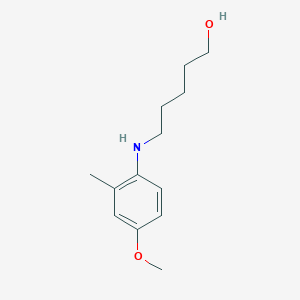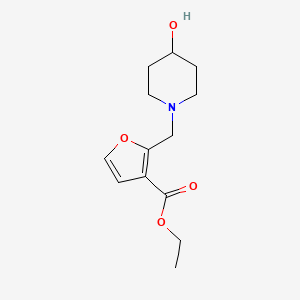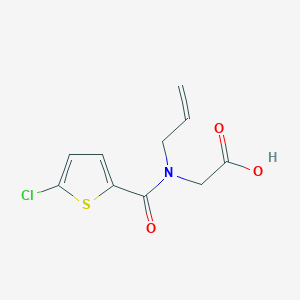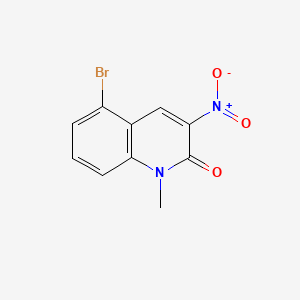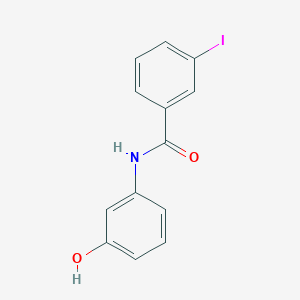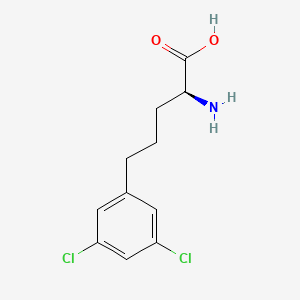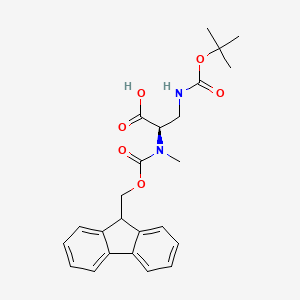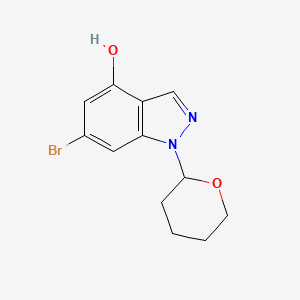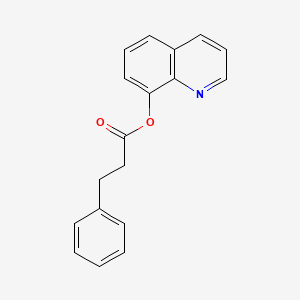![molecular formula C11H14N4O3 B14906494 n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique triazolo[4,3-a]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring fused to the pyridine ring imparts significant chemical stability and reactivity, making it a valuable scaffold for drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine typically involves the formation of the triazolo[4,3-a]pyridine core followed by the introduction of the glycine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-a]pyridine ring system. This is followed by the alkylation of the nitrogen atom with a methyl group and subsequent attachment of the glycine moiety through an ethyl linker.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of commercially available starting materials and reagents, with careful control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities.
科学的研究の応用
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism of action of n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring fused to a pyrimidine ring and exhibit comparable biological activities.
[1,2,4]Triazolo[4,3-a]pyrazines: These derivatives also contain a triazole ring fused to a pyrazine ring and are studied for their potential medicinal applications.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds have a triazole ring fused to a quinoxaline ring and are known for their DNA intercalation properties.
Uniqueness
n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine is unique due to its specific structural features, including the presence of the glycine moiety and the methyl group on the nitrogen atom
特性
分子式 |
C11H14N4O3 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
2-[methyl-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C11H14N4O3/c1-13(8-10(16)17)6-7-15-11(18)14-5-3-2-4-9(14)12-15/h2-5H,6-8H2,1H3,(H,16,17) |
InChIキー |
HGJONEMAIIESTI-UHFFFAOYSA-N |
正規SMILES |
CN(CCN1C(=O)N2C=CC=CC2=N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


